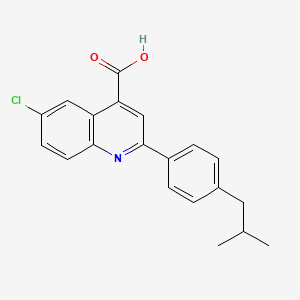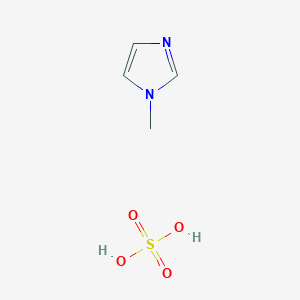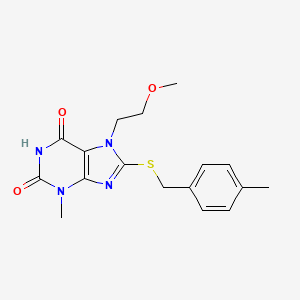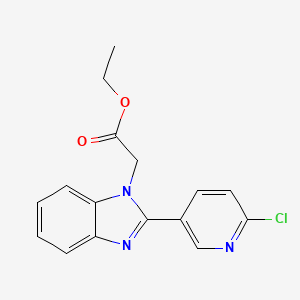![molecular formula C11H17ClN2O2 B2586880 2-丙基-N-[(4-氨基苯基)甲基]氨基甲酸酯盐酸盐 CAS No. 1049732-05-9](/img/structure/B2586880.png)
2-丙基-N-[(4-氨基苯基)甲基]氨基甲酸酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C({11})H({17})ClN({2})O({2}). It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group, an aminophenyl group, and a carbamate moiety, making it a versatile molecule for different chemical reactions and applications.
科学研究应用
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
-
Biology: : Employed in the study of enzyme inhibition and protein interactions. It is used to investigate the mechanisms of action of various biological pathways.
-
Medicine: : Explored for its potential therapeutic effects. It has been studied for its role in modulating neurotransmitter activity and as a potential treatment for certain neurological disorders.
-
Industry: : Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
作用机制
Target of Action
The compound “propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride” has a carbamate group, which is often found in drugs that act on the nervous system. It also has an aminophenyl group, which is a common structure in drugs that target various receptors or enzymes. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets an enzyme, it might inhibit or activate the enzyme’s function. If it targets a receptor, it might act as an agonist or antagonist .
Biochemical Pathways
The affected pathways would also depend on the specific targets. For instance, if the compound targets neurotransmitter receptors, it might affect signal transmission in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects would be the outcomes of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances might influence the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride typically involves the following steps:
-
Formation of the Carbamate Group: : The initial step involves the reaction of isopropyl chloroformate with 4-aminobenzylamine to form the carbamate intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
[ \text{C}_3\text{H}_7\text{COCl} + \text{C}_7\text{H}_9\text{NH}_2 \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} ]
-
Hydrochloride Salt Formation: : The carbamate intermediate is then treated with hydrochloric acid to form the hydrochloride salt of propan-2-yl N-[(4-aminophenyl)methyl]carbamate.
[ \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 \cdot \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
-
Oxidation: : Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form various derivatives. For instance, the nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
-
Substitution: : The carbamate group can participate in nucleophilic substitution reactions. For example, the isopropyl group can be replaced by other alkyl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4))
Reduction: Sodium borohydride (NaBH(_4)), palladium on carbon (Pd/C) for catalytic hydrogenation
Substitution: Alkyl halides for alkylation reactions
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones
Reduction: Formation of amine derivatives
Substitution: Formation of various alkylated carbamates
相似化合物的比较
Similar Compounds
- Propan-2-yl N-[(4-nitrophenyl)methyl]carbamate hydrochloride
- Propan-2-yl N-[(4-methylphenyl)methyl]carbamate hydrochloride
- Propan-2-yl N-[(4-chlorophenyl)methyl]carbamate hydrochloride
属性
IUPAC Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAGODLSAENFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-(2-ethoxyphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2586803.png)
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)

![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)


